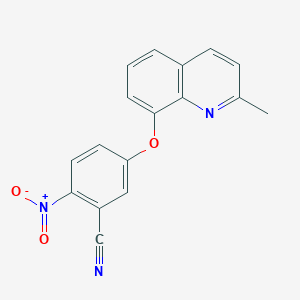![molecular formula C15H13ClF2N2O2 B2716976 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1197471-53-6](/img/structure/B2716976.png)
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is also known by its chemical name, GSK2334470, and has been found to exhibit promising results in various studies.
作用机制
The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the inhibition of PDK1 activity. PDK1 is a protein kinase that plays a crucial role in the regulation of cell growth and metabolism. It phosphorylates and activates a protein called AKT, which is involved in the regulation of various cellular processes such as cell survival and proliferation. Inhibition of PDK1 activity leads to the activation of AMPK, which plays a crucial role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide in lab experiments include its specificity and potency in inhibiting PDK1 activity. This compound has also been found to exhibit low toxicity in animal models. However, the limitations of using this compound include its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the long-term effects of this compound on various physiological processes.
未来方向
There are several future directions for the study of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide. One direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PDK1 activity based on the structure of this compound. Finally, more studies are needed to determine the long-term effects of this compound on various physiological processes in vivo.
合成方法
The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the reaction between 2-chloropyridine-3-carboxylic acid and 4-(difluoromethoxy)phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques.
科学研究应用
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the activity of a protein called PDK1, which is involved in the regulation of cell growth and metabolism. This inhibition leads to the activation of a protein called AMPK, which plays a crucial role in the regulation of energy metabolism.
属性
IUPAC Name |
2-chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c16-13-12(2-1-8-19-13)14(21)20-9-7-10-3-5-11(6-4-10)22-15(17)18/h1-6,8,15H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOSIKNVJAQJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)

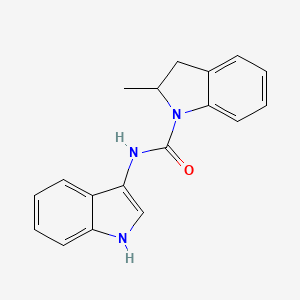
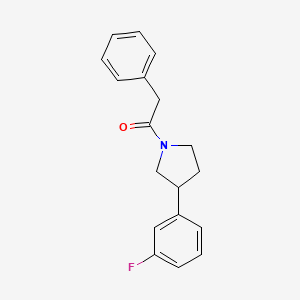
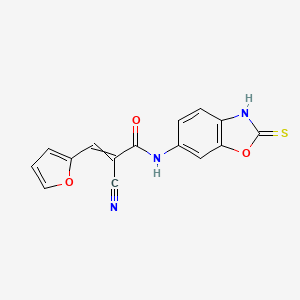
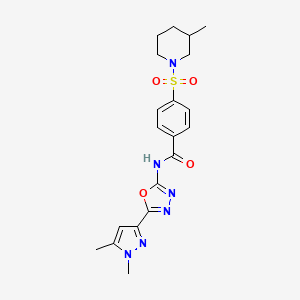
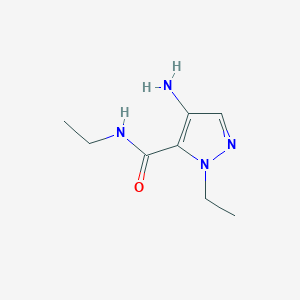

![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)
![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
